Rivastigmine tartrate

Descripción general

Descripción

Rivastigmine tartrate is a cholinesterase inhibitor used primarily for the treatment of mild to moderate dementia associated with Alzheimer’s disease and Parkinson’s disease . It is a white to off-white, fine crystalline powder that is both lipophilic (soluble in fats) and hydrophilic (soluble in water) . This compound enhances cholinergic function by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase .

Mecanismo De Acción

Target of Action

Rivastigmine tartrate primarily targets cholinesterase enzymes , specifically butyrylcholinesterase and acetylcholinesterase . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

This compound acts as a reversible cholinesterase inhibitor . It binds to cholinesterase enzymes, inhibiting their activity and thereby preventing the hydrolysis of acetylcholine . This results in an increased concentration of acetylcholine in the brain, which can enhance cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting cholinesterase enzymes, this compound increases the availability of acetylcholine, enhancing cholinergic transmission . This can help to mitigate the deficiency of acetylcholine that is often observed in Alzheimer’s disease .

Pharmacokinetics

This compound is well absorbed with a bioavailability of 60 to 72% . It is metabolized in the liver via pseudocholinesterase . The drug has an elimination half-life of approximately 1.5 hours and is excreted primarily in the urine .

Result of Action

The increased acetylcholine concentration resulting from the action of this compound can lead to improved cognitive function . This is particularly beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s ability to cross the brain-blood barrier allows it to act mainly in the central nervous system . It’s important to note that a minor proportion of rivastigmine can also act at the neuromuscular junction, although its clinical effects at this level are negligible .

Análisis Bioquímico

Biochemical Properties

Rivastigmine tartrate inhibits both butyrylcholinesterase and acetylcholinesterase . This inhibition increases the concentration of acetylcholine, a neurotransmitter, in the brain . The interaction of this compound with these enzymes enhances cholinergic function, which is crucial for memory, attention, learning, and other cognitive processes .

Cellular Effects

This compound influences cell function by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase . This increase in acetylcholine can improve cholinergic neurotransmission, which is often deficient in Alzheimer’s disease patients .

Molecular Mechanism

This is accomplished by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be well-tolerated over a 5-year period . Early initiation of treatment, with titration to high-dose therapy, may have an advantage in delaying progression of the illness .

Dosage Effects in Animal Models

In animal models, all cholinesterase inhibitors, including this compound, reduced cognitive deficits with optimal daily doses . Higher dosages often did not exert beneficial effects, aligning with the inverted U-shaped dose-response curves described for cholinomimetics .

Metabolic Pathways

This compound is extensively metabolized primarily via cholinesterase-mediated hydrolysis to the decarbamylated metabolite NAP226-90 . Renal excretion of the metabolites is the major route of elimination .

Transport and Distribution

It is known that this compound is extensively metabolized, and its metabolites are primarily excreted via the kidneys .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

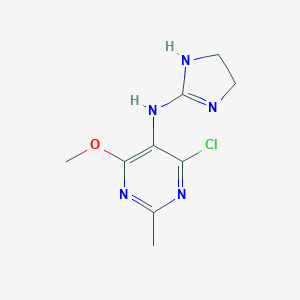

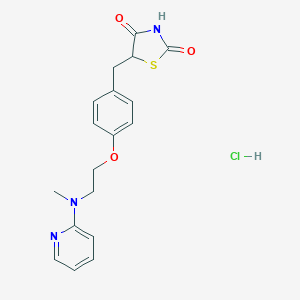

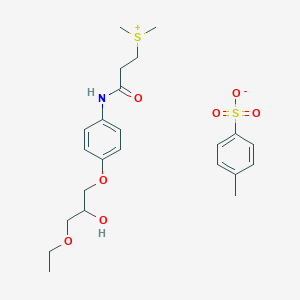

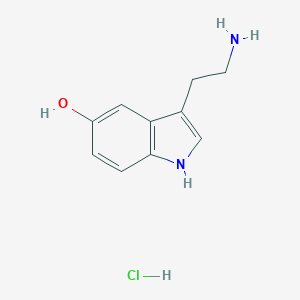

Rivastigmine tartrate can be synthesized through a multi-step process involving the reaction of (S)-3-[1-(dimethylamino)ethyl]phenyl ethylmethylcarbamate with tartaric acid . The process typically involves the use of solvents such as ethanol or isopropanol and requires precise control of temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves wet granulation processes to ensure the stability and bioavailability of the compound . The use of solubilizers like sodium lauryl sulfate and appropriate adhesive concentrations are critical to achieving a product with good fluidity and suitable for capsule filling .

Análisis De Reacciones Químicas

Types of Reactions

Rivastigmine tartrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Hydrolysis: This reaction involves the breakdown of this compound in the presence of water, leading to the formation of its constituent acids and alcohols.

Substitution: Substitution reactions can occur in the presence of nucleophiles, leading to the formation of different derivatives of rivastigmine.

Major Products Formed

The major products formed from these reactions include various derivatives of rivastigmine and its degradation products, which are often studied to understand the compound’s stability and efficacy .

Aplicaciones Científicas De Investigación

Rivastigmine tartrate has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Rivastigmine tartrate is often compared with other cholinesterase inhibitors such as galantamine and donepezil . While all three compounds inhibit acetylcholinesterase, rivastigmine also inhibits butyrylcholinesterase, which may provide additional benefits in certain patients .

Similar Compounds

Galantamine: An alkaloid that inhibits acetylcholinesterase and is used for the treatment of Alzheimer’s disease.

Donepezil: A selective and reversible inhibitor of acetylcholinesterase, also used for Alzheimer’s disease.

Rivastigmine’s dual inhibition of acetylcholinesterase and butyrylcholinesterase distinguishes it from other cholinesterase inhibitors and may offer unique therapeutic advantages .

Propiedades

Número CAS |

129101-54-8 |

|---|---|

Fórmula molecular |

C18H28N2O8 |

Peso molecular |

400.4 g/mol |

Nombre IUPAC |

2,3-dihydroxybutanedioic acid;[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m1./s1 |

Clave InChI |

GWHQHAUAXRMMOT-RFVHGSKJSA-N |

SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

Apariencia |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

129101-54-8 |

Sinónimos |

(S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate 713, ENA 713, SDZ ENA ENA 713 ENA 713, SDZ ENA-713 ENA713 Exelon Hydrogen Tartrate, Rivastigmine rivastigmine Rivastigmine Hydrogen Tartrate RivastigmineTartrate SDZ ENA 713 Tartrate, Rivastigmine Hydrogen |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: RT is a cholinesterase inhibitor, specifically a dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor [, , , ]. It works by binding to both the esteratic and ionic sites of these enzymes, preventing the breakdown of acetylcholine (ACh) [, ]. This leads to higher levels of ACh in the brain, particularly in areas associated with memory and cognitive function [, ].

A: Increased ACh levels can improve cognitive function, particularly in conditions like Alzheimer's disease (AD) where cholinergic neurons are damaged, leading to ACh deficiency [, , , , ].

A: Studies indicate that transdermal RT may significantly reduce serum BuChE levels compared to the oral form, at least in the initial months of treatment [, ].

ANone: The provided research papers do not explicitly state the molecular formula and weight of RT. Please refer to chemical databases or publications specifically focused on RT's chemical properties for this information.

A: Research on RT utilizes various spectroscopic techniques, including UV spectrophotometry for quantification [, , ], FTIR to assess drug-excipient compatibility and characterize formulations [, , ], and NMR to confirm chemical structures and modifications [].

A: RT has been formulated into various delivery systems, including solid lipid nanoparticles (SLNs) [, , , , ], transdermal patches [, , , ], microspheres [, ], sustained-release capsules [], and liposomes [].

A: Stability studies demonstrate that storage conditions, such as temperature, can impact the stability of RT nanoparticles [].

ANone: The provided research papers primarily focus on RT as a therapeutic agent and do not discuss its catalytic properties.

A: Molecular docking studies help to elucidate the binding interactions between RT and target proteins, such as human transferrin and MARK4 [, ]. These studies provide insights into the binding affinity and potential therapeutic implications of RT.

ANone: The provided papers do not provide detailed information about the SAR of RT. Further research specifically focused on synthesizing and evaluating RT analogs would be needed to establish clear SAR trends.

A: RT is a highly water-soluble drug, making encapsulation in traditional nanoparticle systems challenging []. Modifications to standard methods, such as adjusting the pH of the aqueous phase or using specific organic solvents, are often required to enhance encapsulation efficiency [].

ANone: The provided research papers do not explicitly discuss SHE regulations related to RT.

A: RT is rapidly and completely absorbed after oral administration but exhibits a significant first-pass effect, leading to a short half-life of approximately 1.5 hours [, ]. SLNs have been shown to enhance oral bioavailability, achieving an 8-fold increase in AUC compared to free RT [].

A: Transdermal administration of RT offers a potential advantage by providing more sustained drug delivery and potentially bypassing the first-pass effect associated with oral administration [, , , ].

A: Research suggests that patients with more rapidly progressing Alzheimer's disease might benefit more from RT therapy than those with slower progression [].

A: RT's efficacy has been evaluated using various models, including: * In vitro: Cell-based assays using the SH-SY-5Y cell line to assess the cytotoxicity of RT-loaded nanoparticles []. * In vivo: Animal models, particularly rodents, are employed to investigate RT's effects on cognitive function, typically using behavioral tests like the Morris water maze and elevated plus maze [, ].

A: Studies suggest that RT can be beneficial in treating dementia related to Parkinson's disease [, ].

A: A concerning finding is the concurrent prescription of RT, an AChE inhibitor, with anticholinergic medications, which have opposing effects, in a significant portion of AD patients [, ]. This co-prescription is considered a "frank prescribing error" and a potential "never event" due to the risk of negating the beneficial effects of RT and worsening cognitive function [].

ANone: The provided research papers do not focus on resistance mechanisms related to RT.

A: While not the focus of these research papers, gastrointestinal side effects like vomiting and diarrhea have been reported with oral RT []. Concerns exist regarding the concurrent use of RT with anticholinergic medications, which can exacerbate cognitive impairment in vulnerable populations like older adults and individuals with Parkinson's disease [].

A: Researchers are investigating various approaches to enhance RT delivery to the brain, including: * Solid Lipid Nanoparticles (SLNs): SLNs have demonstrated promising results in improving RT's brain uptake after oral administration [, , , , ]. * Transdermal Delivery: Transdermal patches and films offer a non-invasive and potentially more convenient route for sustained RT delivery [, , , ]. * Intranasal Delivery: Intranasal administration of RT-loaded SLNs is being explored as a potential method for bypassing the blood-brain barrier and directly targeting the brain []. * Chitosan Coating: Chitosan-coated nanoparticles are being investigated for their potential to enhance brain targeting by facilitating transport across the blood-brain barrier [].

ANone: The provided research papers do not focus on specific biomarkers for RT efficacy or treatment monitoring.

A: A range of analytical techniques is employed in RT research, including: * UV Spectrophotometry: For quantifying RT in formulations and biological samples [, , ]. * High-Performance Liquid Chromatography (HPLC): For separating and quantifying RT and its metabolites in biological samples. * Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying genotoxic impurities in RT drug substances []. * Scanning Electron Microscopy (SEM): For visualizing the morphology and surface characteristics of RT-loaded nanoparticles [, ]. * Dynamic Light Scattering (DLS): For determining the particle size and size distribution of nanoparticles [, , ].

ANone: The provided research papers do not discuss the environmental impact of RT.

A: RT's high water solubility presents challenges in formulating it for sustained release []. Modifications to standard nanoparticle preparation methods are often required to achieve adequate encapsulation and control its release [].

A: Studies developing analytical methods for RT typically validate their methods following ICH guidelines, ensuring accuracy, precision, linearity, and specificity [, , ].

ANone: The immunogenicity of RT is not discussed in the provided research.

ANone: The provided papers do not focus on drug-transporter interactions involving RT.

ANone: The research papers do not provide information regarding the impact of RT on drug-metabolizing enzymes.

A: The selection of biocompatible and biodegradable materials, such as PLGA and HSA, for formulating RT nanoparticles is a key consideration in ensuring the safety and biocompatibility of these drug delivery systems [, ].

A: Other cholinesterase inhibitors, such as donepezil and galantamine, are also approved for treating AD [, , ]. Memantine, an NMDA receptor antagonist, is another medication option for moderate to severe AD []. The choice of medication depends on various factors, including disease severity, individual patient response, and potential side effects.

ANone: The provided research papers do not provide details about recycling and waste management practices specific to RT production.

ANone: Research on RT utilizes a wide array of tools and resources, including: * Animal Models: Rodent models of AD are commonly used to evaluate RT's efficacy in vivo. * Cell Lines: Human cell lines, such as SH-SY-5Y neuroblastoma cells, are used for in vitro studies. * Spectroscopic Techniques: UV-Vis spectrophotometry, FTIR, and NMR are essential for characterization and analysis. * Microscopy: SEM and TEM are used to visualize nanoparticles. * Software and Databases: Molecular docking software and chemical databases are crucial for computational studies and data analysis.

A: RT was developed as a second-generation cholinesterase inhibitor and gained approval for the treatment of AD in the late 1990s []. Its development marked a significant milestone in AD therapeutics by providing an alternative to tacrine, the first approved AChE inhibitor, which was associated with liver toxicity concerns [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.